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Cat. No.: B12423044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a

critical negative regulator of immune responses, making it a compelling target for cancer

immunotherapy. Inhibition of HPK1 is expected to enhance the anti-tumor activity of T cells, B

cells, and dendritic cells. This guide provides a comparative overview of Hpk1-IN-10 against a

cohort of first-generation HPK1 inhibitors that have advanced to clinical trials, offering a

benchmark for ongoing and future drug discovery efforts.

Introduction to HPK1 Inhibitors
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is

predominantly expressed in hematopoietic cells.[1] Upon T-cell receptor (TCR) engagement,

HPK1 is activated and phosphorylates downstream targets, most notably the SH2 domain-

containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[1][2] This phosphorylation event

leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signaling

complex and subsequent ubiquitination and degradation of SLP-76.[1] By inhibiting HPK1,

small molecule compounds can prevent this negative feedback loop, thereby augmenting T-cell

activation, proliferation, and cytokine production.[3]

Hpk1-IN-10 is a potent inhibitor of HPK1, identified as compound 103 in patent

WO2021213317A1.[4][5] While detailed public data on its performance is limited, this guide

benchmarks its potential against more extensively characterized first-generation HPK1

inhibitors that have entered clinical development.
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Comparative Performance Data
The following tables summarize the available preclinical and clinical data for prominent first-

generation HPK1 inhibitors, providing a framework for evaluating novel compounds like Hpk1-
IN-10.

Table 1: Biochemical and Cellular Potency of Select HPK1 Inhibitors

Compound
Name

Developer HPK1 IC50
Cellular
pSLP-76
IC50

IL-2
Secretion
EC50

Key
References

NDI-101150
Nimbus

Therapeutics
0.7 nM Not Reported Not Reported [6]

BGB-15025 BeiGene Not Reported Not Reported Not Reported [7][8]

CFI-402411
Treadwell

Therapeutics
4.0 ± 1.3 nM Not Reported Not Reported [9][10]

Compound K
Bristol Myers

Squibb
2.6 nM 20 nM Not Reported [11]

GNE-1858 Genentech 1.9 nM Not Reported Not Reported [12]

Table 2: Kinase Selectivity Profile of Select HPK1 Inhibitors
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Compound Name Selectivity Highlights Key References

NDI-101150 377-fold selectivity over GLK [6]

BGB-15025 Potent and highly selective [7]

CFI-402411 Highly potent inhibitor of HPK1 [13]

Compound K
>50-fold selectivity against the

MAP4K family
[12]

Hpk1-IN-7

Excellent family and kinome

selectivity; 59 nM against

IRAK4 and 140 nM against

GLK

[14]

Table 3: In Vivo and Clinical Trial Overview of Select HPK1 Inhibitors
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Compound
Name

In Vivo Models
Key In
Vivo/Clinical
Findings

Clinical Trial ID
Key
References

NDI-101150
EMT-6 syngeneic

model

Complete tumor

response in 7 out

of 10 mice. Well-

tolerated in

Phase 1/2 trials.

NCT05128487 [6][15]

BGB-15025
Advanced solid

tumors

Phase 1 trial

initiated to

assess safety

and tolerability

alone and with

tislelizumab.

NCT04649385 [7][16]

CFI-402411
Advanced solid

malignancies

Tolerable safety

profile up to 400

mg daily. Stable

disease

observed in

heavily pre-

treated patients.

TWT-101 [13]

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for HPK1 inhibitors, the

following diagrams illustrate the core signaling pathway and a typical experimental workflow.
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Caption: HPK1 Signaling Pathway in T-Cells.
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Caption: Experimental Workflow for HPK1 Inhibitor Characterization.

Detailed Experimental Protocols
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Biochemical HPK1 Kinase Activity Assay (e.g., TR-FRET)
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified HPK1

enzyme.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays

measure the inhibition of substrate phosphorylation by HPK1. A europium-labeled antibody

binds to the phosphorylated substrate, bringing it in proximity to an APC-labeled streptavidin

that binds to the biotinylated substrate, resulting in a FRET signal.

Materials:

Recombinant human HPK1 enzyme

Biotinylated peptide substrate (e.g., ULight-SLP-76)

ATP

Europium-labeled anti-phospho-SLP-76 (Ser376) antibody

Streptavidin-APC

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2

mM DTT)

Test inhibitor (e.g., Hpk1-IN-10) serially diluted in DMSO

Procedure:

Add 2 µL of serially diluted inhibitor or DMSO vehicle to wells of a 384-well plate.

Add 4 µL of HPK1 enzyme and ULight-SLP-76 substrate solution in assay buffer.

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

Incubate for 60 minutes at room temperature.

Stop the reaction and detect phosphorylation by adding 10 µL of detection mix containing

Eu-labeled antibody and Streptavidin-APC.
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Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at

615 nm and 665 nm).

Calculate the ratio of 665nm/615nm signals and plot against inhibitor concentration to

determine the IC50 value.

Cellular Phospho-SLP76 (pSLP-76) Assay (e.g.,
AlphaLISA)

Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular

context.[13][15]

Principle: The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-

based immunoassay. In the presence of pSLP-76 in the cell lysate, antibody-coated donor

and acceptor beads are brought into proximity, generating a chemiluminescent signal.[15]

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies).

Test inhibitor.

AlphaLISA SureFire Ultra p-SLP-76 (Ser376) detection kit.[15]

Lysis buffer.

Procedure:

Seed PBMCs or Jurkat cells in a 96-well plate.

Pre-incubate cells with serially diluted test inhibitor for 1-2 hours.
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Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

Lyse the cells by adding the provided lysis buffer.

Transfer the lysate to a 384-well assay plate.

Add the AlphaLISA acceptor beads and biotinylated antibody mix and incubate.

Add the streptavidin-donor beads and incubate in the dark.

Read the plate on an AlphaLISA-compatible plate reader.

Plot the signal against inhibitor concentration to determine the cellular IC50 value.

IL-2 Secretion Assay
Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation by

measuring Interleukin-2 (IL-2) production.[17]

Principle: Activated T-cells secrete IL-2, a key cytokine for T-cell proliferation. The amount of

secreted IL-2 in the cell culture supernatant can be quantified using an ELISA or a similar

immunoassay.

Materials:

Jurkat T-cells or PBMCs.

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin).[16][18]

Test inhibitor.

Human IL-2 ELISA kit.

Procedure:

Plate Jurkat cells or PBMCs in a 96-well plate.

Treat cells with various concentrations of the test inhibitor for 1-2 hours.
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Stimulate the cells with anti-CD3/anti-CD28 antibodies for 24 hours.[16]

Collect the cell culture supernatant.

Quantify the IL-2 concentration in the supernatant using an ELISA kit according to the

manufacturer's protocol.

Plot the IL-2 concentration against the inhibitor concentration to determine the EC50

value.

Kinase Selectivity Profiling
Objective: To determine the selectivity of an HPK1 inhibitor against a broad panel of other

kinases.[19]

Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of

purified kinases (e.g., the KinomeScan™ panel or similar services) in a binding or activity

assay. The percent inhibition for each kinase is determined.

Procedure:

Provide the test inhibitor to a commercial vendor (e.g., Eurofins DiscoverX, Promega).

The vendor performs a high-throughput screen of the inhibitor against their kinase panel.

The results are typically provided as a percentage of inhibition at a given concentration,

allowing for the identification of potential off-target effects. For hits above a certain

threshold, IC50 values can be determined.

In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone or in combination

with other immunotherapies (e.g., anti-PD-1).[12]

Principle: Syngeneic mouse tumor models, where the tumor and the host are from the same

inbred strain, are used to assess the efficacy of immunomodulatory agents.

Materials:
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Immunocompetent mice (e.g., C57BL/6 or BALB/c).

Syngeneic tumor cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma,

EMT-6 breast cancer).

Test inhibitor formulated for oral or intraperitoneal administration.

Anti-PD-1 or other checkpoint inhibitor antibodies.

Procedure:

Implant tumor cells subcutaneously into the flank of the mice.

When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment

groups (vehicle, inhibitor alone, anti-PD-1 alone, combination).

Administer the treatments according to the desired schedule (e.g., daily oral gavage for

the inhibitor, twice weekly IP injection for the antibody).

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

At the end of the study, tumors and spleens can be harvested for pharmacodynamic and

immune cell profiling analysis.

Plot tumor growth curves to evaluate the anti-tumor efficacy of the different treatments.

Conclusion
The development of potent and selective HPK1 inhibitors represents a promising strategy in

immuno-oncology. While comprehensive data for Hpk1-IN-10 is not yet publicly available, the

benchmarks set by first-generation inhibitors like NDI-101150, BGB-15025, and CFI-402411

provide a clear roadmap for its evaluation. A successful HPK1 inhibitor will likely demonstrate

high potency in biochemical and cellular assays, a clean kinase selectivity profile, and robust

anti-tumor efficacy in vivo, both as a monotherapy and in combination with checkpoint

inhibitors. The experimental protocols detailed in this guide offer a standardized approach for

the thorough characterization of novel HPK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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